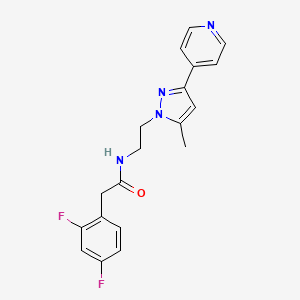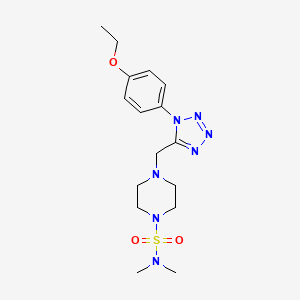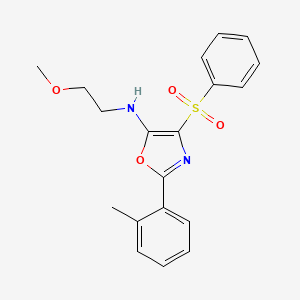![molecular formula C26H21N3O4 B2521558 2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326917-60-5](/img/structure/B2521558.png)
2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one" is a heterocyclic compound that appears to be related to the class of isoquinoline derivatives. These compounds are of significant interest due to their diverse pharmacological activities and their complex molecular structures which often include multiple aromatic systems and heteroatoms.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the reductive cyclization of tetrahydroisoquinoline derivatives with triethyl phosphite has been shown to yield benzimidazo[2,1-a]isoquinoline compounds . Another study describes the synthesis of 1-methoxyisoquinoline-3,4-diamine and its derivatives, which are used to prepare imidazo[4,5-c]isoquinoline systems with various substituents . These methods often involve multi-step reactions and the use of specific reagents to achieve the desired cyclization and substitution patterns.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex, with multiple ring systems and substituents influencing their overall shape and properties. X-ray crystallography is a common technique used to determine the precise structure of such compounds. For example, the crystal structure of benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ones was elucidated using X-ray analysis, revealing details about the molecular planarity and intermolecular interactions . These structural analyses are crucial for understanding the relationship between the structure of these compounds and their biological activity.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, including ring closure, substitution, and redox reactions. The specific chemical behavior of "2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one" would depend on the functional groups present in the molecule. For example, the presence of an oxadiazole ring suggests potential for nucleophilic attack, while methoxy and ethoxy substituents may be involved in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the practical use of these compounds in chemical synthesis and pharmaceutical applications. The thermal stability of related compounds has been studied, providing insights into their behavior under various conditions . Spectral analysis, including NMR and IR spectroscopy, is also used to characterize these compounds and confirm their structures.
科学的研究の応用
Synthesis and Biological Evaluation
A study by Sirgamalla and Boda (2019) focused on the synthesis of a series of derivatives similar to the queried compound, evaluating their antibacterial and antifungal activities. These compounds demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans, highlighting their potential as antimicrobial agents. The synthesized compounds were characterized using various spectroscopic methods, indicating a structured approach towards understanding their chemical behavior and therapeutic potential (Sirgamalla & Boda, 2019).
Thermo-physical Properties and Solvent Interactions
Research by Godhani et al. (2013) investigated the thermo-physical properties of derivatives related to the queried compound in different solvents. The study provided insights into how structural modifications affect the Gibbs energy of activation, enthalpy of activation, and entropy of activation in solvents such as chloroform and N,N-dimethylformamide. This research is crucial for understanding the solubility, reactivity, and potential applications of these compounds in various solvent environments (Godhani et al., 2013).
Electroluminescence and Organic Light Emitting Diode (OLED) Applications
A study by Nagarajan et al. (2014) explored the electroluminescence behavior of π-conjugated imidazole–isoquinoline derivatives, which are structurally related to the compound of interest. The compounds exhibited high fluorescence and were used in OLEDs, showing potential for "pure" white light emission. This indicates their applicability in developing advanced materials for display technologies and lighting applications (Nagarajan et al., 2014).
Anticancer Activity
Yakantham, Sreenivasulu, and Raju (2019) synthesized and evaluated a series of new thiazol-4-amine derivatives for their anticancer activity against various human cancer cell lines. These compounds showed promising activity, suggesting the potential of structurally related compounds in cancer treatment. This research underscores the importance of chemical derivatives of the queried compound in the development of new anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
特性
IUPAC Name |
2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-3-32-18-14-12-17(13-15-18)29-16-22(19-8-4-5-9-20(19)26(29)30)25-27-24(28-33-25)21-10-6-7-11-23(21)31-2/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBGCVSYUYMJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol dihydrochloride](/img/structure/B2521476.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2521480.png)

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2521482.png)
![2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2521483.png)
![4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-5-carboxamide hydrochloride](/img/structure/B2521484.png)
![2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2521486.png)

![2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2521491.png)
![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)
![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)
![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)